

# Comparing Rusfertide efficacy with other hepcidin mimetics

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Rusfertide and Other Hepcidin Mimetics in Development

For researchers and professionals in drug development, the landscape of therapies targeting iron homeostasis is rapidly evolving. Hepcidin mimetics, a novel class of drugs, are at the forefront of this evolution, offering a potential paradigm shift in the management of iron-related disorders, particularly polycythemia vera (PV). This guide provides an objective comparison of **Rusfertide** (PTG-300), a leading hepcidin mimetic, with other agents in this class, supported by available experimental data and detailed methodologies.

### **Introduction to Hepcidin and its Mimetics**

Hepcidin is the master regulator of iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action traps iron within cells, particularly enterocytes and macrophages, and reduces the amount of iron available in the circulation for processes like erythropoiesis. In polycythemia vera, a myeloproliferative neoplasm characterized by excessive red blood cell production, hepcidin levels are often suppressed, leading to increased iron availability and exacerbating the condition.

Hepcidin mimetics are therapeutic agents designed to mimic the action of endogenous hepcidin or to increase its levels, thereby restricting iron availability for erythropoiesis. This novel therapeutic strategy offers a more targeted approach compared to traditional treatments like phlebotomy, which can lead to iron deficiency and associated symptoms.



# Rusfertide (PTG-300): A Direct-Acting Hepcidin Mimetic

**Rusfertide** is a synthetic peptide mimetic of hepcidin that binds to and degrades ferroportin, effectively reducing iron availability for red blood cell production.[1][2] It is the most clinically advanced hepcidin mimetic for the treatment of PV, with extensive data from Phase 2 and Phase 3 clinical trials.[3][4]

#### **Efficacy in Polycythemia Vera**

Clinical trials have demonstrated **Rusfertide**'s efficacy in reducing the need for phlebotomy and maintaining hematocrit levels below the target of 45%.

- Phase 3 VERIFY Trial: In this pivotal study, Rusfertide met its primary endpoint, with a significantly higher proportion of patients achieving a clinical response (absence of phlebotomy eligibility) compared to placebo (77% vs. 33%).[5] The mean number of phlebotomies was also significantly lower in the Rusfertide group (0.5 vs. 1.8).
- Phase 2 REVIVE Trial: The REVIVE study showed that Rusfertide could virtually eliminate
  the need for phlebotomies in the majority of patients. The average number of phlebotomies
  per year dropped from 8.7 before treatment to 0.6 during the trial.

#### **Safety Profile**

**Rusfertide** has been generally well-tolerated in clinical trials. The most common adverse events are mild to moderate injection site reactions. No new safety concerns were identified in the Phase 3 VERIFY study.

## Other Hepcidin Mimetics in the Pipeline

Several other hepcidin mimetics with different mechanisms of action are currently in clinical development. These agents primarily aim to increase endogenous hepcidin levels rather than directly mimicking its action.

## Sapablursen (IONIS-TMPRSS6-LRx)



Sapablursen is an antisense oligonucleotide that targets and inhibits the synthesis of transmembrane protease, serine 6 (TMPRSS6). TMPRSS6 is a negative regulator of hepcidin, so its inhibition leads to increased hepcidin production.

 Clinical Development: Sapablursen is currently in a Phase 2 trial (IMPRSSION) for phlebotomy-dependent PV patients. The primary endpoint is the change in the frequency of phlebotomy. Data from this trial is anticipated.

#### **Divesiran (SLN124)**

Divesiran is a small interfering RNA (siRNA) therapeutic that also targets TMPRSS6, leading to increased hepcidin levels.

 Clinical Development: A Phase 1/2 study (SANRECO) is evaluating divesiran in patients with PV. Preliminary results from the Phase 1 portion showed that divesiran eliminated the need for phlebotomy in well-controlled patients and was well-tolerated.

#### **DISC-0974**

DISC-0974 is a monoclonal antibody that targets hemojuvelin (HJV), a co-receptor required for hepcidin production. By inhibiting HJV, DISC-0974 suppresses hepcidin and is being investigated for anemias of inflammation. While not a direct hepcidin mimetic in the same class as those for PV, it represents another approach to modulating the hepcidin pathway.

• Clinical Development: A Phase 1b trial in patients with myelofibrosis and anemia has shown that DISC-0974 leads to substantial reductions in hepcidin and increases in iron levels.

#### **Data Presentation**

Table 1: Comparison of Rusfertide with Other Investigational Hepcidin Mimetics



| Feature                    | Rusfertide (PTG-<br>300)                                                             | Sapablursen<br>(IONIS-TMPRSS6-<br>LRx)                                          | Divesiran (SLN124)                                                |
|----------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Mechanism of Action        | Direct-acting hepcidin<br>mimetic; binds to and<br>degrades ferroportin.             | Antisense oligonucleotide inhibitor of TMPRSS6, increasing endogenous hepcidin. | siRNA inhibitor of<br>TMPRSS6, increasing<br>endogenous hepcidin. |
| Route of<br>Administration | Subcutaneous injection                                                               | Subcutaneous injection                                                          | Subcutaneous injection                                            |
| Dosing Frequency           | Once weekly                                                                          | Every 4 weeks                                                                   | Every 6 weeks                                                     |
| Development Stage<br>(PV)  | Phase 3 Completed                                                                    | Phase 2                                                                         | Phase 1/2                                                         |
| Reported Efficacy<br>(PV)  | Phase 3: 77% responder rate vs 33% placebo; significant reduction in phlebotomies.   | Phase 2: Data<br>anticipated.                                                   | Phase 1: Eliminated phlebotomy need in well-controlled patients.  |
| Reported Safety            | Generally well-<br>tolerated; most<br>common AEs are<br>injection site<br>reactions. | Generally well-<br>tolerated in studies for<br>other indications.               | Well-tolerated in<br>Phase 1 PV study.                            |

# Experimental Protocols VERIFY Trial (Rusfertide) - Phase 3

- Study Design: A multicenter, global, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with polycythemia vera who are phlebotomy-dependent despite standard of care treatment.



- Intervention: Patients were randomized to receive either Rusfertide or placebo as an add-on to their current therapy.
- Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility.
- Secondary Endpoints: Mean number of phlebotomies, hematocrit control, and patient-reported outcomes.

### **IMPRSSION Trial (Sapablursen) - Phase 2a**

- Study Design: A multi-center, randomized, open-label study.
- Participants: Up to 40 participants with phlebotomy-dependent polycythemia vera.
- Intervention: Participants are assigned to one of two dosing levels of sapablursen administered via subcutaneous injection every 4 weeks.
- Primary Outcome Measures: Change in the frequency of phlebotomy.

### SANRECO Trial (Divesiran) - Phase 1/2

- Study Design: A 34-week, open-label Phase 1 study.
- Participants: Up to 24 PV patients with a history of requiring at least three phlebotomies in the last six months or five in the last year.
- Intervention: Divesiran administered subcutaneously every 6 weeks at doses of 3 mg/kg, 6 mg/kg, and 9 mg/kg.
- Primary Outcome Measures: Safety and tolerability. Efficacy endpoints include the need for phlebotomy and hematocrit levels.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of **Rusfertide** and indirect hepcidin agonists.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. Phase III trial of rusfertide in patients with polycythemia vera | VJHemOnc [vjhemonc.com]
- 3. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Silence Therapeutics New Data from SLN124 Healthy Volunteer Study Reinforce Broad Therapeutic Potential in Hematological Diseases [silence-therapeutics.com]
- To cite this document: BenchChem. [Comparing Rusfertide efficacy with other hepcidin mimetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819294#comparing-rusfertide-efficacy-with-other-hepcidin-mimetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com